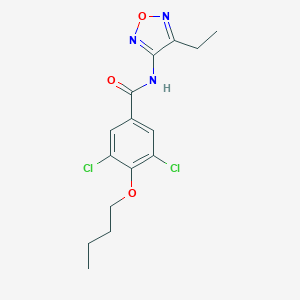
5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to have a variety of properties that make it an attractive candidate for further research, including its ability to inhibit the growth of cancer cells and its potential use as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide is not fully understood. However, it is believed that the compound may work by inhibiting the activity of enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide has a variety of biochemical and physiological effects. These include the inhibition of cancer cell growth, the reduction of inflammation, and the suppression of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide in lab experiments is its ability to inhibit cancer cell growth. This makes it a useful tool for studying the mechanisms of cancer cell division and growth. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide. One area of interest is the development of new chemotherapeutic agents that are based on this compound. Another potential direction for research is the investigation of the compound's anti-inflammatory properties, which may have potential applications in the treatment of a variety of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-chlorobenzylamine with 2,4-dichloro-5-nitro-pyrimidine. This intermediate is then reacted with propyl mercaptan and tetrahydrothiophene-3-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
Research on 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide has primarily focused on its potential use as a cancer treatment. Studies have shown that this compound is able to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.
Propiedades
Nombre del producto |
5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylthio)pyrimidine-4-carboxamide |
|---|---|
Fórmula molecular |
C19H21Cl2N3O3S2 |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
5-chloro-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H21Cl2N3O3S2/c1-2-7-28-19-22-10-16(21)17(23-19)18(25)24(15-6-8-29(26,27)12-15)11-13-4-3-5-14(20)9-13/h3-5,9-10,15H,2,6-8,11-12H2,1H3 |
Clave InChI |
PQTOGIOSIDEHEV-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)Cl |
SMILES canónico |
CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254347.png)
![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)



![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
![6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)


